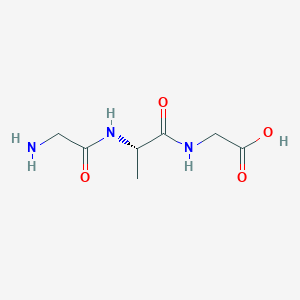

H-Gly-Ala-Gly-OH

Descripción

H-Gly-Ala-Gly-OH is a tripeptide composed of glycine (Gly), alanine (Ala), and glycine residues. Its molecular formula is C₇H₁₃N₃O₄, with a molecular weight of 203.2 g/mol (CAS: 16422-05-2). This compound is utilized in drug delivery platforms due to its structural simplicity and biocompatibility . It is synthesized via solid-phase methods and characterized by techniques such as NMR and mass spectrometry. The presence of alanine introduces mild hydrophobicity, distinguishing it from all-glycine peptides .

Propiedades

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVQELHRNUDMAA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427403 | |

| Record name | Glycyl-L-alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16422-05-2 | |

| Record name | Glycyl-L-alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Protocol for SPPS

Solid-phase peptide synthesis is the most widely used method for preparing H-Gly-Ala-Gly-OH. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification.

Step 1: Resin Activation

-

Resin Type : Wang resin or 2-chlorotrityl chloride resin is commonly used due to its compatibility with Fmoc/t-Bu chemistry.

-

First Amino Acid Attachment : Glycine (C-terminal) is loaded onto the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Step 2: Deprotection and Coupling

Step 3: Cleavage and Purification

Table 1: SPPS Reaction Conditions for this compound

| Step | Reagents/Parameters | Duration | Yield (%) |

|---|---|---|---|

| Resin Activation | DIC, HOBt, DMF | 30 min | 95–98 |

| Fmoc Deprotection | 20% Piperidine/DMF | 10 min | - |

| Alanine Coupling | DIC/HOBt, DMF | 90 min | 92 |

| Glycine Coupling | DIC/HOBt, DMF | 90 min | 90 |

| Cleavage | TFA/H2O/TIS (95:2.5:2.5) | 2 hr | 85 |

Solution-Phase Peptide Synthesis

Stepwise Assembly

Solution-phase synthesis is less common for short peptides like this compound but offers scalability for industrial production.

Step 1: Carbodiimide-Mediated Coupling

Step 2: Deprotection and Isolation

Table 2: Solution-Phase Synthesis Parameters

| Parameter | Value |

|---|---|

| Coupling Temperature | 0–4°C |

| Reaction pH | 7.5–8.5 |

| Yield (Overall) | 70–75% |

Industrial-Scale Production

Automated Synthesis Systems

Industrial production employs automated peptide synthesizers to enhance reproducibility and reduce labor costs.

Cost Optimization Strategies

-

Bulk Reagents : DIC and HOBt are preferred over costlier alternatives like HATU.

-

Solvent Recycling : DMF and DCM are distilled and reused to minimize waste.

Analytical Characterization

Purity Assessment

Análisis De Reacciones Químicas

Types of Reactions

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can lead to a variety of substituted derivatives, depending on the functional groups involved.

Aplicaciones Científicas De Investigación

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.

Biology: The compound is studied for its role in various biochemical pathways and its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a biomarker for certain diseases.

Industry: The compound is used in the production of specialized peptides and other biochemical products.

Mecanismo De Acción

The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Structural Analogues: Tripeptides

Key Observations :

- Chain Length and Residues : this compound and H-Gly-Gly-Gly-OH are both tripeptides, but the substitution of Ala in the former increases hydrophobicity compared to the all-glycine backbone of the latter. This affects membrane permeability and interaction with hydrophobic drug molecules .

- Applications: H-Ala-Ala-Gln-OH, a byproduct in dipeptide synthesis, is used clinically as a glutamine source in intravenous nutrition, highlighting the role of residue-specific functionality .

Extended Peptides and Modified Analogues

Key Observations :

- Chain Length : Tetrapeptides like H-Gly-Gly-Pro-Ala-OH exhibit increased structural complexity, with proline inducing conformational rigidity, useful in studying peptide-protein interactions .

- Non-Natural Modifications: The inclusion of β-alanine (in Fmoc-β-Ala-Gly-OH) or ferrocene (in Boc-HN-Fca-Gly-Gly-Tyr-Arg-OMe) alters backbone flexibility or introduces redox activity, expanding utility in medicinal chemistry and materials science .

Key Observations :

- Stability : Most peptides require storage at -20°C to prevent degradation.

- Safety: H-Gly-Gly-Gly-OH has notable hazards (skin/eye irritation, respiratory sensitization), necessitating stricter safety protocols compared to this compound .

Actividad Biológica

H-Gly-Ala-Gly-OH, a tripeptide composed of glycine (Gly), alanine (Ala), and glycine, has garnered attention in biochemical research for its potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions, effects on cellular processes, and implications in therapeutic applications.

Chemical Structure and Properties

This compound is a simple tripeptide with the following structure:

- Chemical Formula : C₇H₁₄N₂O₃

- Molecular Weight : 158.19 g/mol

The peptide is synthesized through standard peptide synthesis techniques, often involving the protection and deprotection of amino groups to ensure correct sequence formation.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, research has shown that peptides containing Gly and Ala residues can enhance cytotoxicity against various cancer cell lines. In particular, this compound has demonstrated potential in inhibiting the proliferation of HeLa and MCF-7 cells, which are commonly used models for cervical and breast cancer respectively.

2. Neuroprotective Effects

In addition to its antitumor activity, this compound has been studied for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, thereby protecting against cell death induced by neurotoxins. This property may be attributed to the peptide's ability to modulate signaling pathways associated with apoptosis and inflammation.

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. Studies have reported that this compound can significantly reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

The biological activities of this compound are mediated through various mechanisms:

- Receptor Interaction : The peptide may interact with specific receptors involved in apoptosis and cell survival pathways.

- Cell Signaling Modulation : It modulates key signaling pathways such as NF-κB and MAPK, which are crucial in inflammatory responses and cell proliferation.

- Antioxidant Activity : The presence of glycine contributes to its antioxidant properties, helping to scavenge free radicals and reduce oxidative damage.

Study on Antitumor Activity

In a study conducted by Xia et al., this compound was tested alongside other peptides for their cytotoxic effects on cancer cell lines. The results indicated that this tripeptide significantly inhibited cell growth in a dose-dependent manner, demonstrating its potential as an anticancer agent.

Neuroprotection Research

A study published in Bioactive Compounds from Natural Sources examined the neuroprotective effects of various peptides, including this compound. It was found that this peptide could protect PC12 cells from corticosterone-induced injury, suggesting its potential application in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic methodologies for H-Gly-Ala-Gly-OH, and how do purification protocols affect yield and purity?

this compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods , depending on the required scale and purity.

- SPPS : Use Fmoc- or Boc-protected amino acids with a resin (e.g., Wang resin). Cleavage and deprotection require trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions .

- Solution-phase : Coupling reagents like DCC/HOBt or EDCI/HOAt ensure efficient amide bond formation. Purification via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is critical to achieving >95% purity .

- Yield optimization : Post-synthetic dialysis or lyophilization reduces solvent residues and stabilizes the peptide .

Q. How should researchers characterize the structural integrity of this compound?

Use multi-modal analytical techniques :

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with theoretical vs. observed m/z values .

- Nuclear magnetic resonance (NMR) : 1H/13C NMR resolves backbone conformation and side-chain interactions. For example, α-proton signals for Gly residues appear at 3.8–4.2 ppm .

- Circular dichroism (CD) : Assess secondary structure in aqueous vs. nonpolar solvents to detect aggregation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH stability : The peptide is stable in neutral buffers (pH 6–8) but degrades in strongly acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the Ala-Gly bond .

- Temperature : Store lyophilized peptides at –20°C; avoid repeated freeze-thaw cycles. In solution, stability decreases above 37°C, necessitating short-term use or stabilizers (e.g., trehalose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

- Solvent effects : Bioactivity in polar solvents (e.g., DMSO) may differ from aqueous buffers due to altered peptide conformation .

- Aggregation : Dynamic light scattering (DLS) or TEM can identify insoluble aggregates that reduce bioavailability .

- Assay variability : Standardize cell-based assays using NIH guidelines (e.g., triplicate technical replicates, positive/negative controls) .

Methodological recommendation : Perform dose-response curves across multiple cell lines and validate findings with orthogonal assays (e.g., SPR binding vs. cellular uptake) .

Q. What experimental designs are optimal for studying this compound’s role in peptide-protein interactions?

- Surface plasmon resonance (SPR) : Immobilize the peptide on a sensor chip to quantify binding kinetics (KD, kon/koff) with target proteins (e.g., collagen receptors) .

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model interactions, focusing on hydrogen bonding and hydrophobic contacts at the Ala residue .

- Competitive ELISA : Compete this compound against known ligands to determine binding specificity .

Q. How can researchers address reproducibility challenges in synthesizing and testing this compound?

- Documentation : Follow Beilstein Journal guidelines for experimental reporting, including resin type, coupling efficiency, and HPLC gradients .

- Batch-to-batch consistency : Use LC-MS to verify purity and quantify trace impurities (e.g., deletion sequences) .

- Open data practices : Share synthetic protocols and raw data (e.g., NMR spectra) in supplementary materials to enable replication .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

- Nonlinear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate EC50/IC50 values .

- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test) .

- Outlier detection : Use Grubbs’ test or ROUT method to exclude anomalous data points .

Q. How should researchers validate computational predictions of this compound’s conformational dynamics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.